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Compound of Interest

Compound Name: 3-(Octylthio)propanenitrile

Cat. No.: B15077870 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Octylthio)propanenitrile, a

long-chain aliphatic nitrile. Due to the limited availability of specific experimental data for this

compound, this guide combines computed data with established chemical principles and data

from analogous compounds to offer valuable insights for research and development.

Chemical and Physical Properties
The following tables summarize the known and computed properties of 3-
(Octylthio)propanenitrile.

Table 1: General and Computed Physical Properties
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Property Value Source

CAS Number 35652-59-6 PubChem[1]

Molecular Formula C₁₁H₂₁NS PubChem[1]

Molecular Weight 199.36 g/mol PubChem[1]

IUPAC Name 3-(octylsulfanyl)propanenitrile PubChem[1]

Synonyms
3-(Octylthio)propionitrile, 1-(2-

Cyanoethylthio)octane
PubChem[1]

XLogP3 4 PubChem[1]

Hydrogen Bond Donor Count 0 PubChem[1]

Hydrogen Bond Acceptor

Count
2 PubChem[1]

Rotatable Bond Count 9 PubChem[1]

Exact Mass 199.13947085 PubChem[1]

Topological Polar Surface Area 49.1 Å² PubChem[1]

Heavy Atom Count 13 PubChem[1]

Table 2: Predicted Spectroscopic Data (Based on Analogous Compounds)
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Spectroscopy Expected Features

¹H NMR

Signals corresponding to the octyl chain protons

(CH₃, -(CH₂)₆-), and the two methylene groups

of the propanenitrile backbone (-S-CH₂-CH₂-

CN).

¹³C NMR

Resonances for the eight distinct carbons of the

octyl group, the two methylene carbons of the

propanenitrile group, and the nitrile carbon.

IR Spectroscopy

A characteristic sharp absorption band for the

nitrile group (C≡N) is expected around 2240-

2260 cm⁻¹.

Mass Spectrometry

The molecular ion peak (M⁺) would be observed

at m/z = 199. Fragmentation patterns would

likely involve cleavage of the C-S and C-C

bonds of the alkyl chain.

Experimental Protocols
Synthesis: Michael Addition of 1-Octanethiol to
Acrylonitrile
A plausible and efficient method for the synthesis of 3-(Octylthio)propanenitrile is the base-

catalyzed Michael addition of 1-octanethiol to acrylonitrile. This reaction is a well-established

method for the formation of β-thioethers.

Materials:

1-Octanethiol

Acrylonitrile

Triethylamine (or another suitable base catalyst)

Dichloromethane (or another suitable aprotic solvent)
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Anhydrous sodium sulfate

Deionized water

Saturated sodium bicarbonate solution

Brine

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere,

dissolve 1-octanethiol (1.0 equivalent) in dichloromethane.

Add triethylamine (0.1 equivalents) to the solution.

Cool the mixture to 0°C using an ice bath.

Slowly add acrylonitrile (1.1 equivalents) dropwise to the stirred solution.

After the addition is complete, remove the ice bath and allow the reaction to warm to room

temperature. Stir for 12-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding deionized water.

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium

bicarbonate solution and brine.

Separate the organic layer and dry it over anhydrous sodium sulfate.

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude

product.

Purify the crude product by vacuum distillation or column chromatography on silica gel.
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Synthesis Purification

1-Octanethiol +
Acrylonitrile +

Triethylamine (catalyst)
in Dichloromethane

Stir at Room Temperature
(12-24h)

Michael Addition Crude 3-(Octylthio)propanenitrile Aqueous Workup
(Wash with NaHCO₃ and Brine) Dry over Na₂SO₄

Vacuum Distillation or
Column Chromatography Pure 3-(Octylthio)propanenitrile

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis and purification of 3-(Octylthio)propanenitrile.

Biological Activity and Toxicology (General for
Aliphatic Nitriles)
While no specific biological activity has been reported for 3-(Octylthio)propanenitrile, the

toxicology of aliphatic nitriles is an area of interest for drug development professionals. The

toxicity of many aliphatic nitriles is associated with their metabolic conversion to cyanide.[2]

The primary mechanism involves the cytochrome P450-mediated oxidation of the carbon atom

alpha to the nitrile group, which forms an unstable cyanohydrin. This cyanohydrin can then

decompose to release a cyanide ion and an aldehyde.[2] The liberated cyanide can then inhibit

cellular respiration by binding to cytochrome c oxidase in the mitochondria.[2]

It is important to note that the rate and extent of cyanide release, and therefore the toxicity, can

vary significantly depending on the specific structure of the nitrile.[1] For many nitrile-containing

pharmaceuticals, the nitrile group is metabolically stable and does not release cyanide.
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Metabolism of Aliphatic Nitriles

Toxicity Pathway
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Caption: Generalized metabolic pathway for the potential toxicity of aliphatic nitriles.
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Structural and Spectroscopic Relationships
The structure of 3-(Octylthio)propanenitrile directly correlates with its expected spectroscopic

features. Understanding these relationships is crucial for the characterization of the molecule.

Key Structural Features

Expected Spectroscopic Signatures

3-(Octylthio)propanenitrile
CH₃(CH₂)₇SCH₂CH₂CN

Octyl Group
(CH₃(CH₂)₇-)

Thioether Linkage
(-S-)

Ethyl Bridge
(-CH₂CH₂-)

Nitrile Group
(-C≡N)

¹H & ¹³C NMR:
Aliphatic signals
(δ 0.8-2.7 ppm)

MS:
Fragmentation of

C-S and C-C bonds

¹H & ¹³C NMR:
Distinct methylene signals

IR:
Strong, sharp peak

~2250 cm⁻¹

Click to download full resolution via product page

Caption: Relationship between the structure of 3-(Octylthio)propanenitrile and its expected

spectral features.

Conclusion
3-(Octylthio)propanenitrile is a chemical for which detailed experimental data is not widely

available. This guide provides a foundational understanding of its properties, a plausible

synthetic route, and insights into its potential metabolic fate based on the chemistry of

analogous compounds. For researchers and drug development professionals, this information

can serve as a starting point for further investigation, synthesis, and evaluation of this and

related long-chain aliphatic nitriles. It is recommended that any synthesis and handling of this

compound be performed with appropriate safety precautions in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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